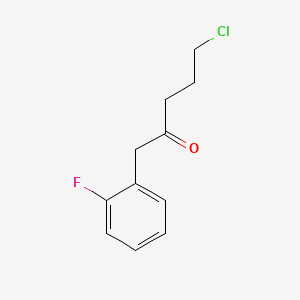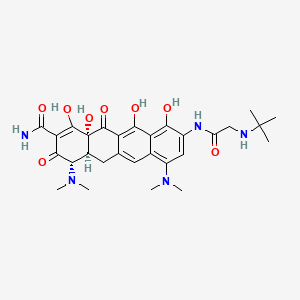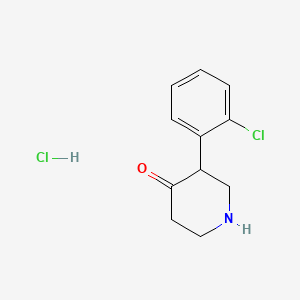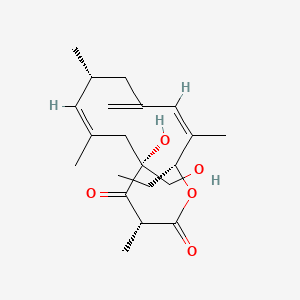
rac-Fenoxaprop P-Ethyl-2-ethylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Fenoxaprop P-Ethyl-2-ethylformate: is a chemical compound known for its application in agricultural chemistry. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is primarily used as a herbicide to control grass weeds in various crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-Fenoxaprop P-Ethyl-2-ethylformate involves several steps. The starting material is typically a phenoxypropionic acid derivative, which undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-Fenoxaprop P-Ethyl-2-ethylformate can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
rac-Fenoxaprop P-Ethyl-2-ethylformate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is widely used in the agricultural industry as a herbicide to control grass weeds in crops like wheat and barley.
Mécanisme D'action
The mechanism of action of rac-Fenoxaprop P-Ethyl-2-ethylformate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds.
Comparaison Avec Des Composés Similaires
Fenoxaprop-P-ethyl: A closely related compound with similar herbicidal properties.
Clodinafop-propargyl: Another herbicide that targets acetyl-CoA carboxylase.
Diclofop-methyl: A herbicide with a similar mode of action but different chemical structure.
Uniqueness: rac-Fenoxaprop P-Ethyl-2-ethylformate is unique due to its racemic nature, providing a balanced mixture of enantiomers. This can influence its biological activity and effectiveness compared to its non-racemic counterparts.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-Fenoxaprop P-Ethyl-2-ethylformate involves the reaction of 2-ethylacrylic acid with ethyl chloroformate to form ethyl 2-chloroacrylate. This intermediate is then reacted with 2-(4-chloro-2-methylphenoxy)propan-2-ol to form rac-Fenoxaprop P-Ethyl-2-ethylformate.", "Starting Materials": [ "2-ethylacrylic acid", "ethyl chloroformate", "2-(4-chloro-2-methylphenoxy)propan-2-ol" ], "Reaction": [ "Step 1: React 2-ethylacrylic acid with ethyl chloroformate in the presence of a base catalyst to form ethyl 2-chloroacrylate.", "Step 2: React ethyl 2-chloroacrylate with 2-(4-chloro-2-methylphenoxy)propan-2-ol in the presence of a base catalyst to form rac-Fenoxaprop P-Ethyl-2-ethylformate." ] } | |
Numéro CAS |
154879-59-1 |
Formule moléculaire |
C21H20ClNO7 |
Poids moléculaire |
433.841 |
Nom IUPAC |
diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate |
InChI |
InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3 |
Clé InChI |
STHXFMVMUCMJMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Synonymes |
[4-[(6-Chloro-2-benzoxazolyl)oxy]phenoxy]methylpropanedioic Acid Diethyl Ester; Diethyl 2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)-2-methylmalonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)



![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)


